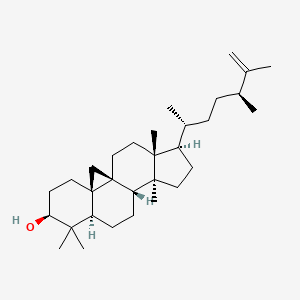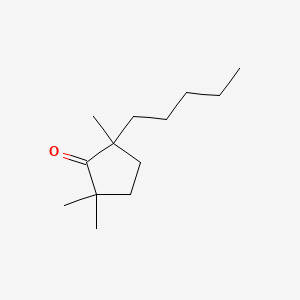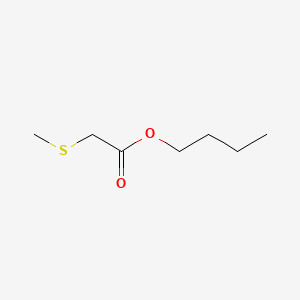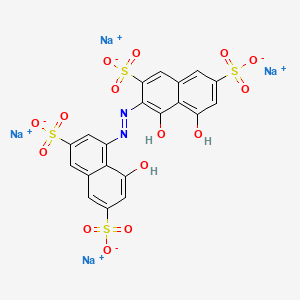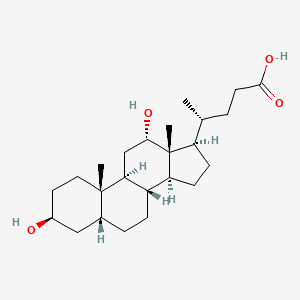
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bile acids involves complex chemical reactions, including dehydration, oxidation, and hydroxylation steps. For instance, the dehydration products of chenodeoxycholic acid obtained by treatment with concentrated hydrochloric acid lead to compounds like 3alpha-Hydroxy-5beta,14beta-chol-8-en-24-oic acid, demonstrating the intricate synthetic pathways involved in bile acid chemistry (Harano et al., 1977). Another example is the synthesis of coenzyme A esters of bile acids for the study of beta-oxidation in bile acid biosynthesis, highlighting the methodological approaches to studying these molecules' biochemical roles (Kurosawa et al., 2001).
Molecular Structure Analysis
The molecular structure of bile acids, including 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid, is characterized by a steroid backbone with various functional groups that determine their chemical behavior and biological activity. Crystal structure analysis, such as that performed on deoxycholic acid and its epimers, provides valuable information on the hydrogen bond network and molecular conformations, contributing to understanding the molecular interactions and stability of these compounds (Jover et al., 2004).
Chemical Reactions and Properties
Bile acids undergo various chemical reactions, including methoxylation, oxidation, and conjugation, which alter their physical and chemical properties. Methoxylation, for instance, has been used to identify key intermediates in chenodeoxycholic acid biogenesis, indicating the importance of chemical modifications in understanding bile acid metabolism (Ikeda & Yamasaki, 1978). Furthermore, the synthesis and study of bile acid derivatives, such as coenzyme A esters, elucidate the functional aspects of these molecules in biological systems (Kurosawa et al., 2001).
Physical Properties Analysis
The physical properties of bile acids, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal structure analysis provides insights into the arrangement of molecules in the solid state and their interaction with solvents, which is crucial for understanding the solubility and absorption of bile acids in biological systems (Bertolasi et al., 2005).
Chemical Properties Analysis
The chemical properties of bile acids, such as acidity, reactivity, and the ability to form conjugates, are critical for their biological function. Studies on the chemical synthesis and properties of bile acids and their derivatives reveal the mechanisms through which these molecules participate in lipid digestion and absorption, as well as their role in maintaining cholesterol homeostasis (Ogawa et al., 2010).
Applications De Recherche Scientifique
Fetal Bile Acid Metabolism
3β,12α-Dihydroxy-5β-cholan-24-oic Acid has been studied in the context of fetal bile acid metabolism. Research indicates that preterm infants, especially those below 32 weeks of gestational age, exhibit high urinary concentrations of total bile acids, including this compound. This is hypothesized to be due to an overproduction or a reduced hepatic bile acid clearance. It suggests an alternative fetal pathway, possibly the acidic pathway, might be a major route of bile acid biosynthesis in preterm infants (Yamato et al., 2001).
Role in Intrahepatic Cholestasis in Infants
Studies on infants with intrahepatic cholestasis have revealed a unique urinary bile alcohol profile, indicating an alternative pathway for chenodeoxycholic acid biosynthesis, possibly the "25-hydroxylation pathway". This pathway's existence in early life could provide insight into the early-life metabolic processes involving bile acids like 3β,12α-Dihydroxy-5β-cholan-24-oic Acid (Nakagawa et al., 1999).
Therapeutic Applications in Liver Diseases
A derivative of 3β,12α-Dihydroxy-5β-cholan-24-oic Acid, namely Aramchol, has been studied for its therapeutic effects in patients with nonalcoholic fatty liver disease (NAFLD). Clinical trials demonstrated that Aramchol is safe, tolerable, and effective in significantly reducing liver fat content in patients with NAFLD, hinting at the potential therapeutic applications of 3β,12α-Dihydroxy-5β-cholan-24-oic Acid and its derivatives (Safadi et al., 2014).
Mécanisme D'action
Target of Action
3-Epideoxycholic acid (EDCA), also known as 3beta-deoxycholic acid or 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid, is a secondary bile acid and an epimer of deoxycholic acid It has been used as a steroidal host compound for the enantioselective purification of (2r,3s)-3-methyl-2-pentanol from its racemates via enclathration .
Mode of Action
It is known that edca can interact with its targets via enclathration, a process where it forms a host-guest complex with (2r,3s)-3-methyl-2-pentanol .
Result of Action
It has been observed that fecal levels of edca are decreased in patients with pediatric non-alcoholic fatty liver disease (nafld) .
Safety and Hazards
Orientations Futures
The future directions of research on 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid could involve further exploration of its biological processes and potential applications .
Relevant Papers There are several peer-reviewed papers and technical documents related to this compound . These papers provide valuable insights into the compound’s properties and potential applications.
Propriétés
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-OFYXWCICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297449 | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
570-63-8 | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3beta-Deoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.BETA.-DEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRK5CBU04Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism by which 3-epideoxycholic acid interacts with other molecules?
A1: 3-Epideoxycholic acid, a steroidal compound, exhibits a unique ability to form inclusion complexes, essentially trapping guest molecules within its structure. This process, known as enclathration, is driven by the specific shape and chemical properties of the 3-epideoxycholic acid molecule, creating a channel-like cavity that can accommodate guest molecules of a suitable size and shape [].
Q2: How selective is this enclathration process, and are there specific examples?
A2: Research demonstrates that 3-epideoxycholic acid exhibits enantioselective enclathration, meaning it preferentially forms inclusion complexes with one enantiomer of a chiral molecule over the other. This selectivity is particularly noteworthy in the case of (2R,3S)-3-methyl-2-pentanol, where 3-epideoxycholic acid demonstrates a strong preference for this specific enantiomer [, ]. This selectivity arises from the precise spatial arrangement of atoms within the host cavity and the guest molecule, highlighting the importance of stereochemistry in this interaction.
Q3: What factors contribute to the enantioselectivity observed in 3-epideoxycholic acid inclusion complexes?
A3: Studies suggest that CH/O interactions between the host (3-epideoxycholic acid) and the guest molecule play a crucial role in enantioselective enclathration []. The specific arrangement of hydrogen bond donors and acceptors within the cavity of 3-epideoxycholic acid allows for preferential binding with one enantiomer over the other. This selectivity has significant implications for potential applications in chiral separation and resolution.
Q4: Beyond 3-methyl-2-pentanol, are there other examples of molecules that form inclusion complexes with 3-epideoxycholic acid?
A4: Yes, research indicates that 3-epideoxycholic acid can form inclusion complexes with a variety of alcohols []. The exact nature and stability of these complexes depend on the specific structural features of the guest alcohol molecule, including size, shape, and chirality. This broad range of potential guest molecules suggests that 3-epideoxycholic acid may have diverse applications in areas such as separation science, drug delivery, and material science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)


![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)



